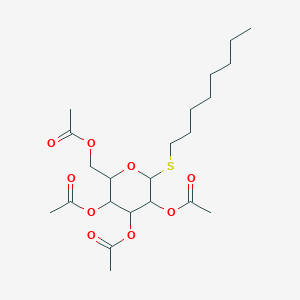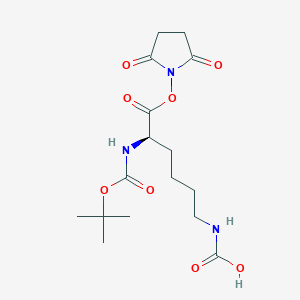
Boc-D-Lys(CO2H)-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Lys(CO2H)-OSu, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Boc (tert-butoxycarbonyl) group protects the amino group, while the OSu (N-hydroxysuccinimide ester) group activates the carboxyl group for coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(CO2H)-OSu typically involves the protection of the amino group of lysine with a Boc group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester.
Protection of the Amino Group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lysine.
Activation of the Carboxyl Group: Boc-Lysine is then reacted with NHS and DCC in an organic solvent like dichloromethane (DCM) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Lys(CO2H)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The OSu group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like TEA. The reactions are typically carried out in organic solvents such as DCM or dimethylformamide (DMF).
Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, linking this compound to another amino acid or peptide.
Free Amino Group: Deprotection reactions yield the free amino group of lysine, which can further participate in peptide synthesis.
Aplicaciones Científicas De Investigación
Boc-D-Lys(CO2H)-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with high precision and efficiency.
Biology: Researchers use it to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Boc-D-Lys(CO2H)-OSu involves the activation of the carboxyl group by the OSu group, making it highly reactive towards nucleophiles. This activation facilitates the formation of peptide bonds during peptide synthesis. The Boc group serves as a protective group for the amino group, preventing unwanted side reactions until the desired coupling reaction is complete. The deprotection of the Boc group exposes the free amino group, allowing further reactions to occur.
Comparación Con Compuestos Similares
Boc-D-Lys(CO2H)-OSu can be compared with other similar compounds used in peptide synthesis, such as:
Boc-Lys-OH: Similar to this compound but lacks the OSu group, making it less reactive for coupling reactions.
Fmoc-D-Lys(Boc)-OH: Uses a different protective group (Fmoc) for the amino group, which is removed under basic conditions rather than acidic conditions.
Boc-D-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the OSu group, providing different reactivity and protection properties.
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique protective and activation properties that facilitate the efficient formation of peptide bonds. Its applications in chemistry, biology, medicine, and industry make it an essential tool for researchers and industrial chemists alike. By understanding its preparation methods, chemical reactions, and mechanism of action, scientists can leverage its properties to advance their research and development efforts.
Propiedades
Fórmula molecular |
C16H25N3O8 |
|---|---|
Peso molecular |
387.38 g/mol |
Nombre IUPAC |
[(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid |
InChI |
InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1 |
Clave InChI |
BFZWWBDMYWWAFY-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



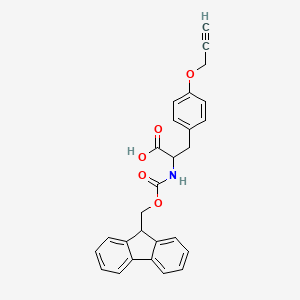
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B13397994.png)


![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
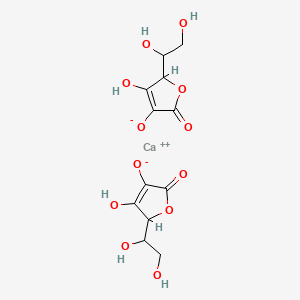
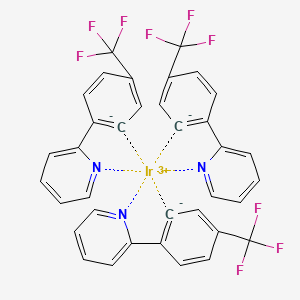
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
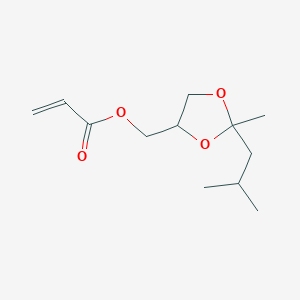
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
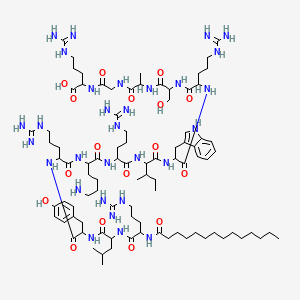
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)
